molecular formula C18H16ClN3OS B2558450 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897456-59-6

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2558450
CAS No.: 897456-59-6
M. Wt: 357.86
InChI Key: KJDORSBIYZNWRT-UHFFFAOYSA-N
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Description

“N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many biologically active compounds . The compound also has a benzamide moiety, which is a common feature in various pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The imidazole ring and the benzamide moiety can participate in various chemical reactions. For example, imidazole rings can act as a nucleophile in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of an imidazole ring might contribute to the compound’s basicity .

Scientific Research Applications

Anticancer Activity

Research on similar compounds has shown promising anticancer activity. For example, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which were evaluated for anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Most of the tested compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

Another avenue of research involves the synthesis and evaluation of N-substituted imidazolylbenzamides for cardiac electrophysiological activity. Morgan et al. (1990) described the potency of these compounds in in vitro Purkinje fiber assays, comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a selective class III agent. This suggests potential applications in treating reentrant arrhythmias (Morgan et al., 1990).

Antiallergy Agents

Compounds with a thiazole core have been explored for their antiallergy activity. Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, testing them in the rat PCA model for antiallergy activity. Several analogs showed significant potency, surpassing that of disodium cromoglycate, a standard antiallergy agent, suggesting their potential as orally active antiallergy medications (Hargrave et al., 1983).

Antiulcer Agents

The search for antiulcer agents has led to the synthesis of new imidazo[1,2-a]pyridines. Starrett et al. (1989) synthesized compounds substituted at the 3-position, aiming for potential antisecretory and cytoprotective antiulcer agents. Although none showed significant antisecretory activity, several demonstrated good cytoprotective properties, indicating their utility in ulcer treatment (Starrett et al., 1989).

Photoinduced Reactions

Investigations into the photoinduced reactions of thiazole derivatives offer insights into their applications in photodynamic therapy. Matsuura and Saito (1969) studied the photosensitized oxygenation of triphenylthiazole, revealing potential mechanisms that could be leveraged in designing compounds for photodynamic action in biological systems (Matsuura & Saito, 1969).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs with an imidazole ring or a benzamide moiety have diverse mechanisms of action .

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-15-8-6-13(7-9-15)16-12-21-18(22-16)24-11-10-20-17(23)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDORSBIYZNWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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